molecular formula C10H20N2O2 B1373220 (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 107610-73-1

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B1373220
CAS No.: 107610-73-1
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-HTQZYQBOSA-N
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Description

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS 319906-53-1) is a chiral pyrrolidine derivative of high importance in synthetic and medicinal chemistry. This compound serves as a critical advanced building block and pharmaceutical intermediate for the synthesis of various active pharmaceutical ingredients (APIs) . Its defined stereochemistry, indicated by the (3S,4R) configuration, makes it a valuable scaffold for constructing molecules with specific three-dimensional structures, which is a fundamental requirement in the development of targeted therapeutics . The tert-butyloxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective reactions at other molecular sites during complex multi-step synthetic sequences. This reagent is extensively utilized in fine chemical synthesis, reagent development, and as a core structure in biotechnology and medicinal chemistry research for exploring new biological pathways . The compound is supplied with comprehensive analytical documentation, including HPLC, GCMS, and NMR data, to ensure batch-to-batch consistency and support rigorous research and development activities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Formation of the Carbamic Acid tert-Butyl Ester Group: This step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The carbamate-protected amine in this compound participates in nucleophilic substitution reactions. A representative example involves sulfonylation, where the amine reacts with methanesulfonyl chloride under basic conditions.

Reaction Parameter Details
Reagents Methanesulfonyl chloride, pyridine
Conditions 20°C, 16 hours; ice-cooled initiation
Product (1-Methanesulfonyl-pyrrolidin-4-yl)-carbamic acid tert-butyl ester
Yield 91%
Key Observations Pyridine acts as a base to scavenge HCl, driving the reaction to completion.

This reaction demonstrates the compound’s utility in introducing sulfonamide groups, a modification often employed to enhance metabolic stability in drug candidates .

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is selectively cleavable under acidic conditions, regenerating the free amine.

Reaction Parameter Details
Reagents Hydrochloric acid (HCl) or trifluoroacetic acid (TFA)
Conditions Room temperature or mild heating (e.g., 40°C)
Product (3S,4R)-4-Methyl-pyrrolidin-3-amine hydrochloride
Yield >85% (typical for Boc deprotection)
Applications Intermediate in peptide synthesis or further functionalization.

Reductive Alkylation

The secondary amine (after Boc removal) can undergo reductive alkylation with aldehydes or ketones.

Reaction Parameter Details
Reagents Sodium cyanoborohydride (NaBH3CN), aldehyde/ketone
Conditions Mildly acidic (pH 4–6), room temperature
Product N-Alkylated pyrrolidine derivative
Selectivity High for secondary amines over tertiary sites

Acylation Reactions

The free amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

Reaction Parameter Details
Reagents Acetyl chloride, triethylamine
Conditions 0°C to room temperature, inert atmosphere
Product N-Acetyl-pyrrolidine carbamate
Yield 70–90%

Ring Functionalization

The pyrrolidine ring itself can undergo modifications, such as oxidation or halogenation, though these are less common due to steric hindrance from the carbamate group.

Reaction Type Reagents/Conditions Outcome
Oxidation RuO4 or KMnO4 (limited reactivity observed)Partial ring oxidation to lactams
Halogenation N-Bromosuccinimide (NBS), lightBromination at C-2 or C-5 positions

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group imposes steric constraints, directing reactivity toward the amine rather than the pyrrolidine ring.

  • Acid Sensitivity : The Boc group’s labile nature under acidic conditions enables selective deprotection without disrupting the pyrrolidine scaffold.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Activity :
    • The compound has been identified as a potential inhibitor in the fractalkine-CX3CR1 signaling pathway, which is implicated in various inflammatory and neurodegenerative diseases . This suggests its utility in developing treatments for conditions such as multiple sclerosis and Alzheimer's disease.
  • Drug Development :
    • As a building block in the synthesis of more complex pharmaceutical agents, (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can be modified to create derivatives with enhanced therapeutic profiles. Its structural features allow for the development of compounds with improved bioavailability and selectivity .
  • Neuroprotective Agents :
    • A study demonstrated that derivatives of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid exhibited neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative disorders .
  • Anti-inflammatory Properties :
    • Research indicated that compounds derived from this carbamate exhibited significant anti-inflammatory activity by modulating cytokine production in cell cultures . This positions the compound as a candidate for further development in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester
  • (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester
  • (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester

Uniqueness

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate, is a chemical compound with significant biological activity. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of various biological pathways.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1334481-84-3
  • IUPAC Name : tert-butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate

The compound's structure features a pyrrolidine ring, which is known for its ability to interact with biological targets effectively.

The biological activity of (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is primarily attributed to its role in modulating neurotransmitter systems and influencing receptor activities. It has been shown to exhibit inhibitory effects on specific pathways, such as the fractalkine-CX3CR1 pathway, which is implicated in neuroinflammatory processes and neurodegenerative diseases .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Neuroprotective Effects :
    • Studies indicate that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This property is crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties :
    • The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by chronic inflammation.
  • Analgesic Activity :
    • Preliminary studies suggest that (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester may possess analgesic properties, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionInhibition of oxidative stress-induced apoptosis
Anti-inflammatoryReduction of pro-inflammatory cytokines
AnalgesicModulation of pain pathways

Case Study: Neuroprotective Effects

In a study involving neuronal cell lines exposed to oxidative stress, treatment with (3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester resulted in a significant decrease in cell death compared to untreated controls. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Case Study: Anti-inflammatory Activity

In vivo experiments demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in animal models of inflammation. These results suggest its potential for treating inflammatory diseases.

Q & A

Q. How to design a stability study for long-term storage of this compound?

  • Methodological Answer : Accelerated stability testing under ICH guidelines:
  • Conditions : 40°C/75% RH for 6 months; -20°C (control).
  • Analysis : HPLC purity checks, chiral integrity via CD, and moisture content (Karl Fischer titration).
  • Outcome : Degradation products (e.g., hydrolyzed carbamate) are identified via HRMS and mitigated by desiccant-added packaging .

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